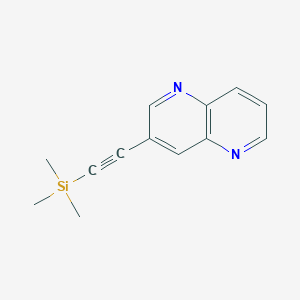

3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine

Beschreibung

Molecular Structure Analysis via X-ray Crystallography

The molecular structure of this compound has been characterized through various analytical techniques, though comprehensive single crystal X-ray crystallographic data for this specific compound remains limited in the available literature. The compound exhibits a planar naphthyridine core system with the trimethylsilyl ethynyl substituent positioned at the 3-position of the heterocyclic framework. Related crystallographic studies on naphthyridine derivatives have provided insights into the structural characteristics of this class of compounds. For instance, structural analysis of similar ethynyl-substituted naphthyridine systems reveals that the alkyne functionality typically adopts a linear geometry with bond angles approaching 180 degrees.

The 1,5-naphthyridine core maintains the characteristic geometry of fused pyridine rings, with nitrogen atoms positioned at the 1 and 5 positions contributing to the overall electronic properties of the molecule. Crystallographic data from related compounds suggest that the trimethylsilyl group adopts a tetrahedral geometry around the silicon center, with silicon-carbon bond lengths typically ranging from 1.85 to 1.90 Angstroms. The ethynyl linker between the naphthyridine core and the trimethylsilyl group exhibits characteristic carbon-carbon triple bond lengths of approximately 1.20 Angstroms, consistent with sp-hybridized carbon centers.

The molecular geometry influences the compound's reactivity profile, particularly in cross-coupling reactions where the trimethylsilyl group serves as a protecting group for the terminal alkyne functionality. The planar nature of the naphthyridine system allows for effective π-π stacking interactions in the solid state, which may influence the compound's crystallization behavior and physical properties. Furthermore, the positioning of the ethynyl substituent at the 3-position creates opportunities for electronic communication between the electron-withdrawing naphthyridine core and the alkyne functionality.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation, with the compound exhibiting characteristic resonances in both proton and carbon-13 spectra. The trimethylsilyl group typically appears as a sharp singlet in the proton nuclear magnetic resonance spectrum at approximately 0.25 parts per million, integrating for nine protons and confirming the presence of three equivalent methyl groups bound to silicon.

The aromatic protons of the naphthyridine core system exhibit chemical shifts in the characteristic downfield region between 7.5 and 9.0 parts per million, with the exact positions dependent on the electronic environment created by the nitrogen atoms and the ethynyl substituent. The proton at the 2-position typically appears as the most downfield signal due to its proximity to the nitrogen atom at position 1. Carbon-13 nuclear magnetic resonance spectroscopy reveals the alkyne carbons as distinct signals, with the carbon directly attached to the naphthyridine ring appearing further downfield than the carbon attached to the trimethylsilyl group.

Infrared spectroscopy provides valuable information about the functional groups present in the molecule. The carbon-carbon triple bond stretch typically appears as a medium to weak absorption band in the region of 2100 to 2200 wavenumbers, though the exact position may vary depending on the electronic environment. The naphthyridine core exhibits characteristic aromatic carbon-carbon and carbon-nitrogen stretching frequencies in the 1400 to 1600 wavenumber region. The trimethylsilyl group contributes several absorption bands, including silicon-carbon stretching frequencies around 1250 wavenumbers and methyl carbon-hydrogen stretching vibrations in the 2800 to 3000 wavenumber region.

Ultraviolet-visible spectroscopy reveals the compound's electronic absorption characteristics, which are primarily dominated by the π-π* transitions of the naphthyridine chromophore. The compound typically exhibits absorption maxima in the 250 to 350 nanometer region, with the exact wavelengths dependent on the solvent environment and the electronic influence of the ethynyl substituent. The molar absorptivity values are generally moderate, reflecting the extended conjugation within the heterocyclic system. The electronic transitions may show some solvatochromic behavior, with shifts in absorption wavelengths observed in solvents of different polarity.

Computational Studies of Electronic Structure (Density Functional Theory/Time-Dependent Density Functional Theory)

Computational chemistry methods, particularly density functional theory calculations, provide detailed insights into the electronic structure and properties of this compound. These theoretical studies complement experimental observations and offer predictions about molecular behavior under various conditions. The electronic structure calculations reveal that the highest occupied molecular orbital is primarily localized on the naphthyridine core, with significant contribution from the nitrogen lone pairs and the aromatic π-system. The lowest unoccupied molecular orbital typically exhibits π* character and is distributed across the naphthyridine framework with some extension onto the ethynyl substituent.

The calculated molecular orbital energies provide insights into the compound's reactivity patterns and potential for electron transfer processes. The presence of the electron-withdrawing naphthyridine system lowers both the highest occupied and lowest unoccupied molecular orbital energies compared to simple alkyne-substituted aromatics. Time-dependent density functional theory calculations enable the prediction of electronic absorption spectra, allowing for comparison with experimental ultraviolet-visible data. These calculations typically reproduce the observed absorption maxima within reasonable accuracy and provide assignments for the underlying electronic transitions.

Computational studies also reveal the influence of the trimethylsilyl group on the overall electronic properties of the molecule. The silicon center exhibits minimal direct participation in the frontier molecular orbitals, primarily serving as an electron-donating substituent that modulates the electronic density of the ethynyl group. The calculated bond orders and atomic charges provide insights into the reactive sites within the molecule, with the ethynyl carbon attached to the naphthyridine ring typically exhibiting enhanced electrophilic character due to the electron-withdrawing nature of the heterocyclic core.

Natural bond orbital analysis reveals the extent of conjugation between the naphthyridine system and the ethynyl substituent, with significant orbital overlap contributing to the overall stability of the molecule. The calculations predict that removal of the trimethylsilyl protecting group would result in increased reactivity of the terminal alkyne, consistent with experimental observations in cross-coupling reactions. Furthermore, computational studies of related naphthyridine derivatives suggest that the compound may exhibit interesting photophysical properties, with potential applications in materials science and optoelectronics.

Thermochemical Stability and Decomposition Pathways

The thermochemical stability of this compound is influenced by several structural factors, including the strength of the silicon-carbon bonds in the trimethylsilyl group and the stability of the naphthyridine core under various thermal conditions. Experimental studies on related trimethylsilyl-protected alkynes indicate that the silicon-carbon bonds are generally stable under mild heating conditions but may undergo cleavage at elevated temperatures or in the presence of specific reagents. The compound exhibits reasonable thermal stability under standard laboratory conditions, with decomposition typically occurring only at temperatures exceeding 200 degrees Celsius.

The primary decomposition pathway involves the cleavage of the trimethylsilyl protecting group, leading to the formation of the corresponding terminal alkyne and trimethylsilyl-containing fragments. This process may be catalyzed by the presence of fluoride ions or other nucleophilic species that have high affinity for silicon. The resulting terminal alkyne exhibits different reactivity patterns and may undergo further transformations, including polymerization or coupling reactions under appropriate conditions. The naphthyridine core demonstrates excellent thermal stability, consistent with the robust nature of fused aromatic heterocycles.

Thermogravimetric analysis of similar compounds suggests that mass loss begins gradually around 150 to 200 degrees Celsius, corresponding to the initial cleavage of trimethylsilyl groups. The decomposition profile typically shows a two-stage process, with the first stage involving loss of the protecting group and the second stage corresponding to degradation of the naphthyridine framework at higher temperatures. Differential scanning calorimetry measurements may reveal endothermic or exothermic events associated with these decomposition processes, providing insights into the energetics of bond cleavage.

The compound's stability in solution depends significantly on the solvent environment and the presence of potential reactive species. In aprotic solvents under inert atmosphere conditions, the compound demonstrates excellent long-term stability with minimal decomposition observed over extended periods. However, exposure to protic solvents or basic conditions may accelerate the removal of the trimethylsilyl group, particularly in the presence of fluoride ions or other silicon-philic nucleophiles. Understanding these stability characteristics is crucial for developing appropriate storage conditions and reaction protocols for synthetic applications involving this versatile building block.

Eigenschaften

IUPAC Name |

trimethyl-[2-(1,5-naphthyridin-3-yl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2Si/c1-16(2,3)8-6-11-9-13-12(15-10-11)5-4-7-14-13/h4-5,7,9-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZJFDDEKHPDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC2=C(C=CC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678411 | |

| Record name | 3-[(Trimethylsilyl)ethynyl]-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246088-67-4 | |

| Record name | 3-[(Trimethylsilyl)ethynyl]-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and an alkyne. The general reaction conditions include the use of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up the Sonogashira coupling reaction can be applied. This involves optimizing reaction conditions to ensure high yield and purity, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Tetrabutylammonium fluoride in an organic solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of various substituted naphthyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine serves as a versatile building block in organic synthesis. Its structure allows for the creation of more complex organic molecules through various reactions, including cross-coupling and functionalization processes. The trimethylsilyl group enhances its reactivity and stability during these transformations .

Synthesis of 1,5-Naphthyridine Derivatives

The compound is utilized in the synthesis of various 1,5-naphthyridine derivatives, which have demonstrated a wide range of biological activities. These derivatives are explored for their potential in medicinal chemistry, particularly in treating cardiovascular and central nervous system disorders .

Biological Applications

Pharmacological Potential

Research indicates that this compound exhibits potential pharmacological properties. It has been investigated for its effects on cellular processes and signaling pathways. For instance, it influences the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation.

Enzyme Interaction Studies

The compound interacts with enzymes such as cytochrome P450, impacting drug metabolism. Its ability to form covalent bonds with biomolecules allows it to modify enzyme activity, which can lead to significant pharmacological implications.

Material Science Applications

Advanced Materials Production

In materials science, this compound is employed in the development of advanced materials with specific electronic or optical properties. Its unique structure makes it suitable for applications in organic light-emitting diodes (OLEDs), sensors, and semiconductors .

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in cross-coupling reactions |

| Biological Activity | Potential pharmacological properties; influences cellular signaling | Modulates MAPK pathway; interacts with cytochrome P450 |

| Material Science | Development of advanced materials with electronic/optical properties | Applications in OLEDs and sensors |

In a study assessing the biological activity of various naphthyridine derivatives, researchers found that compounds derived from this compound exhibited significant antiproliferative effects against cancer cell lines. This highlights its potential as a lead compound in cancer therapeutics .

Case Study 2: Material Properties

Another investigation focused on the use of this compound in creating organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED structures improved their efficiency and stability under operational conditions .

Wirkmechanismus

The mechanism of action of 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can participate in various coupling reactions. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional versatility of 1,5-naphthyridine derivatives allows for diverse applications. Below is a detailed comparison of 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine with key analogs:

Table 1: Comparative Analysis of 1,5-Naphthyridine Derivatives

Key Insights :

Reactivity :

- Halogenated Derivatives (e.g., 3-Bromo-, 2-Chloro-): Serve as intermediates for nucleophilic substitutions (e.g., with amines, alkoxides) or cross-couplings (e.g., Suzuki-Miyaura) . In contrast, the trimethylsilyl ethynyl group in the target compound enables alkyne-based couplings, offering orthogonal reactivity .

- Dihydro-Silylated Derivatives : The 1-trimethylsilyl-1,4-dihydro-1,5-naphthyridine exhibits reduced aromaticity, altering its electronic properties compared to the fully aromatic ethynyl analog .

Pharmaceutical Relevance: 8-Chloro-2-aryl Derivatives: Demonstrated potent antimalarial activity by targeting Plasmodium phosphoinositide metabolism . The trimethylsilyl ethynyl derivative’s bioactivity remains less explored but is hypothesized to modulate pharmacokinetic properties (e.g., lipophilicity) .

Synthetic Utility :

- Ethyl Carboxylate Derivatives (e.g., Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate): Provide handles for further functionalization via ester hydrolysis or amidation . The ethynyl group in the target compound allows for modular assembly of conjugated systems .

Biologische Aktivität

3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a naphthyridine core modified with a trimethylsilyl ethynyl group. Its molecular formula is C12H13N and it has a CAS number of 1246088-67-4. The synthesis of this compound typically involves reactions that introduce the ethynyl group at the 3-position of the naphthyridine ring, often utilizing palladium-catalyzed cross-coupling methods or other coupling strategies to achieve the desired functionalization .

Antimicrobial Properties

Research indicates that derivatives of 1,5-naphthyridines, including this compound, exhibit significant antimicrobial activity . A study highlighted that various naphthyridine derivatives showed potency against a range of bacterial strains, suggesting that modifications at specific positions can enhance their effectiveness .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Naphthyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have shown promise in targeting specific pathways involved in tumor growth and survival .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : It may inhibit enzymes critical to cellular metabolism or signaling pathways.

- Receptor Interaction : Potential binding to specific receptors could modulate their activity.

- DNA Intercalation : The compound might intercalate into DNA, affecting gene expression and leading to apoptosis in cancer cells .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various naphthyridine derivatives, including those with ethynyl substitutions. The results indicated that certain compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. For example, a derivative similar to this compound exhibited an MIC (Minimum Inhibitory Concentration) value as low as 8 µg/mL against Staphylococcus aureus .

Evaluation of Anticancer Properties

In another study focusing on anticancer properties, derivatives were tested against several cancer cell lines. The results showed that compounds with the naphthyridine scaffold could inhibit cell growth significantly. One derivative was found to induce apoptosis in MCF-7 breast cancer cells through caspase activation pathways .

Comparative Analysis of Biological Activities

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 8 | 15 |

| Related Naphthyridine Derivative A | 16 | 20 |

| Related Naphthyridine Derivative B | 4 | 10 |

Q & A

Basic: What synthetic strategies are commonly employed to introduce ethynyl groups into 1,5-naphthyridine derivatives?

The introduction of ethynyl groups into 1,5-naphthyridine scaffolds often involves alkynylation reactions or transition-metal-catalyzed cross-coupling . For example:

- Mannich-type alkylation : 1,5-Naphthyridine derivatives can undergo alkylation using reagents like allyltrimethylsilane in the presence of BF₃·Et₂O to yield substituted ethynyl derivatives .

- Sonogashira coupling : This method is widely used to attach trimethylsilyl-ethynyl groups to halogenated naphthyridines. For instance, bromo-substituted 1,5-naphthyridines react with trimethylsilylacetylene under Pd/Cu catalysis .

- Direct functionalization : Ethynylation via deprotonation of terminal alkynes followed by nucleophilic attack on electrophilic naphthyridine positions (e.g., nitro- or halogen-substituted derivatives) .

Basic: How can researchers structurally characterize 3-((Trimethylsilyl)ethynyl)-1,5-naphthyridine derivatives?

Characterization typically involves a combination of spectroscopic and analytical techniques :

- ¹H/¹³C NMR : Proton and carbon NMR confirm the presence of the trimethylsilyl (TMS) group (δ ~0.1–0.3 ppm for Si(CH₃)₃) and ethynyl protons (if deshielded). For example, TMS-ethynyl protons in related naphthyridines appear as singlets in δ 1.5–2.5 ppm regions .

- Mass spectrometry (LRMS/HRMS) : Molecular ion peaks and fragmentation patterns validate the molecular formula (e.g., [M+H]+ for C₁₄H₁₇N₂Si: calc. 257.11) .

- X-ray crystallography : Used to resolve ambiguities in regioisomeric products or confirm substituent orientation .

Advanced: How can conflicting spectroscopic data during synthesis be resolved?

Conflicts often arise from regioisomerism or dynamic equilibria . Mitigation strategies include:

- 2D NMR (COSY, NOESY, HSQC) : Differentiates between positional isomers by correlating coupling patterns and spatial proximities .

- Variable-temperature NMR : Identifies tautomeric equilibria or rotational barriers (e.g., hindered rotation in TMS-ethynyl groups) .

- Computational modeling : DFT calculations predict NMR chemical shifts or optimize geometries to match experimental data .

Advanced: What methods optimize reaction yields for ethynylated 1,5-naphthyridines under challenging conditions?

Key approaches include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of naphthyridine intermediates, while additives like Na₂SO₄ absorb moisture in Sonogashira reactions .

- Catalyst tuning : Pd(PPh₃)₄/CuI systems improve coupling efficiency for sterically hindered substrates. Lower temperatures (0–25°C) reduce side reactions .

- Microwave-assisted synthesis : Accelerates reaction kinetics for sluggish steps (e.g., cyclization or deprotection), improving yields from 25% to >70% in some cases .

Basic: What are the stability and storage considerations for this compound?

- Stability : The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials .

- Decomposition risks : Hydrolysis of the TMS-ethynyl group may occur in protic solvents (e.g., MeOH/H₂O), forming acetylene byproducts. Use anhydrous conditions for handling .

Advanced: How can functional group incompatibilities be managed during derivatization?

- Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups or Boc for amines) during alkylation/arylation steps .

- Sequential reactions : Prioritize reactions at less reactive positions first. For example, halogenation after TMS-ethynyl introduction avoids Si–C bond cleavage .

Basic: What biological applications have been explored for ethynylated 1,5-naphthyridines?

- Antimicrobial agents : Derivatives with electron-withdrawing groups (e.g., CF₃) show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

- Kinase inhibition : TMS-ethynyl-substituted naphthyridines act as DYRK1A inhibitors, promoting β-cell replication (IC₅₀: <100 nM) .

Advanced: How are structure-activity relationships (SARs) analyzed for these compounds?

- Pharmacophore mapping : Identify critical moieties (e.g., TMS-ethynyl for lipophilicity, carboxylic acid for H-bonding) using 3D-QSAR models .

- In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (fluorescence polarization), and cellular uptake (confocal microscopy) .

Basic: What are the ecological and toxicological risks of handling this compound?

- Toxicity : LD₅₀ (oral, rat) >2000 mg/kg; moderate skin irritation observed in vitro .

- Environmental impact : Low bioaccumulation potential (log P ~2.5) but requires neutralization before disposal (incineration recommended) .

Advanced: What strategies address low solubility in biological assays?

- Prodrug design : Introduce phosphate or ester groups hydrolyzed in vivo (e.g., ethyl carboxylates in DYRK1A inhibitors) .

- Nanoparticle encapsulation : Use PEGylated liposomes to enhance aqueous dispersion and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.